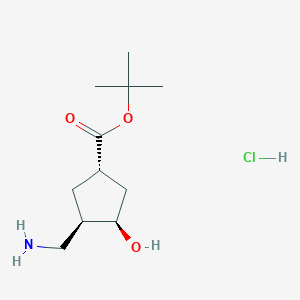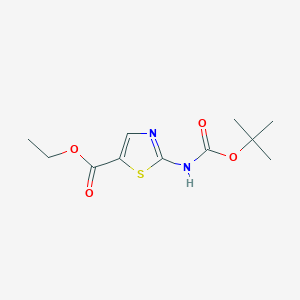![molecular formula C18H13F3N2O4S2 B2968625 3,5-dimethoxy-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide CAS No. 324541-23-3](/img/structure/B2968625.png)
3,5-dimethoxy-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a benzamide derivative with additional thiophene and thiazole rings. The presence of the dimethoxy group and the trifluoroacetyl group may influence its reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would likely show conjugation between the benzamide moiety and the thiophene and thiazole rings, which could impact its electronic properties .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several functional groups. The amide could undergo hydrolysis, the thiophene and thiazole rings might participate in electrophilic aromatic substitution, and the trifluoroacetyl group could be involved in nucleophilic acyl substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amide group could enhance its solubility in polar solvents .科学的研究の応用
Synthesis and Biological Applications
The synthesis of novel compounds with complex chemical structures, such as those containing benzamide, thiophene, and thiazole units, is a common theme in the search for new therapeutic agents and materials with unique properties. For example, compounds with benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines structures derived from natural products like visnaginone and khellinone have been explored for their anti-inflammatory and analgesic activities, highlighting the therapeutic potential of such derivatives (Abu‐Hashem et al., 2020). Similarly, the development of thiazole and thiophene-based carboxamides through various synthetic pathways has been reported, with the compounds evaluated for antimicrobial properties, further indicating the relevance of these chemical motifs in drug discovery (Talupur et al., 2021).
Antimicrobial and Antifungal Agents
The antimicrobial and antifungal activities of thiazole and benzamide derivatives are of significant interest. Various studies have synthesized and characterized compounds featuring these functionalities, assessing their potential as antimicrobial and antifungal agents. For instance, new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety have shown promising activities against different microbial strains, underscoring the utility of these structures in developing new antimicrobial agents (Gouda et al., 2010).
Anticancer Activity
The quest for new anticancer agents has also led to the exploration of benzamide and thiazole derivatives. A series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for their anticancer activity against various cancer cell lines, demonstrating the potential of such compounds in cancer therapy (Ravinaik et al., 2021).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,5-dimethoxy-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O4S2/c1-26-10-6-9(7-11(8-10)27-2)16(25)23-17-22-13(12-4-3-5-28-12)14(29-17)15(24)18(19,20)21/h3-8H,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEQJPBSWJLDJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C(F)(F)F)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2968543.png)




![N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2968553.png)
![2-Chloro-N-[1H-1,2,4-triazol-5-yl-[3-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B2968555.png)

![2-ethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2968557.png)
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,4-dimethylthiazole-5-carboxylate](/img/structure/B2968558.png)
![N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2968559.png)
![3-methoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2968562.png)

